Abrusogenin Exhibits Superior In Silico Binding Affinity to SmPNP Compared to Co-Identified Hits Hispidulin and Cirsimaritin
In a computer-aided virtual screening of 99 compounds from Abrus precatorius against Schistosoma mansoni purine nucleoside phosphorylase (SmPNP), Abrusogenin demonstrated a binding energy of −9.8 kcal/mol, which was more favorable than the co-identified lead compounds hispidulin (−8.6 kcal/mol) and cirsimaritin (−8.2 kcal/mol) [1]. The binding affinity of Abrusogenin was 12% more favorable than hispidulin and 16% more favorable than cirsimaritin. Abrusogenin formed two hydrogen bonds (with Leu37 at 2.82 Å and Gly34 at 2.76 Å) and hydrophobic interactions with 16 amino acid residues within the SmPNP active site [1].
| Evidence Dimension | Binding Energy (kcal/mol) via AutoDock Vina |
|---|---|
| Target Compound Data | Abrusogenin: −9.8 kcal/mol |
| Comparator Or Baseline | Hispidulin: −8.6 kcal/mol; Cirsimaritin: −8.2 kcal/mol |
| Quantified Difference | Abrusogenin binding energy 12% more favorable than hispidulin, 16% more favorable than cirsimaritin |
| Conditions | AutoDock Vina molecular docking; grid box centered at X=−2.11, Y=2.56, Z=28.25; SmPNP crystal structure as receptor |
Why This Matters
Higher binding affinity indicates a stronger predicted interaction with the therapeutic target, prioritizing Abrusogenin for further hit-to-lead development in antischistosomal drug discovery.
- [1] Osman, E. E. A.; et al. Computer-Aided Discovery of Abrus precatorius Compounds With Anti-Schistosomal Potential. Bioinform. Biol. Insights 2024, 15, 11795972241294112. View Source
